3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid
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Overview
Description
3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyimino group, and an oxopentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxyimino-2-oxopentanoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxobutanoic acid
- 3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopropanoic acid
Uniqueness
3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group and a hydroxyimino group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
61253-68-7 |
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Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylidene]-4-hydroxyimino-2-oxopentanoic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-7(14-18)9(11(15)12(16)17)6-8-4-2-3-5-10(8)13/h2-6,18H,1H3,(H,16,17) |
InChI Key |
JRJGHYNNWCYNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=CC1=CC=CC=C1Cl)C(=O)C(=O)O |
Origin of Product |
United States |
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